4-Amino-3-nitrobenzamidine
Overview
Description
Scientific Research Applications
Chemotherapeutic Potential
- A study explored the use of a similar compound, 4-iodo-3-nitrobenzamide, as a potential chemotherapeutic agent. It showed selective tumoricidal action, correlating with the reduction of the nitro group to nitroso in tumor cells, suggesting similar potential for 4-Amino-3-nitrobenzamidine derivatives (Mendeleyev et al., 1995).
Antibacterial and Anticonvulsant Applications
- Aminoantipyrine analogues, similar to this compound, were synthesized and evaluated for their antibacterial, cytotoxic, and anticonvulsant potential. Some derivatives showed protection against maximal electroshock and potent activity against cervical cancer cells (Ren et al., 2020).
DNA Interactions and Photocleavage
- Nitrobenzamido ligands linked to DNA intercalators induced single-strand nicks in DNA upon irradiation, indicating potential applications in biochemistry and molecular biology (Nielsen et al., 1988).
Material Science and Nanosorbent Applications
- Studies have focused on the use of nitro compounds, including 4-nitroaniline, in the development of nanosorbents for removing contaminants from water. This research has implications for environmental science and engineering (Mahmoud et al., 2016).
Corrosion Inhibition
- Schiff’s bases of pyridyl substituted triazoles, including compounds similar to this compound, have been studied as corrosion inhibitors for mild steel, highlighting their potential in industrial applications (Ansari et al., 2014).
Polymers and Coatings
- Research has been conducted on the synthesis of poly(amide-ester)s and poly(sulfone sulfide amide imide)s using compounds with structures similar to this compound, indicating their use in the development of new materials with high thermal stability and solubility (Mehdipour‐Ataei et al., 2009; Mehdipour‐Ataei & Hatami, 2007).
Enzymatic Studies
- The enzymatic mechanism of tumoricidal action of a related compound, 4-iodo-3-nitrobenzamide, was studied, revealing critical dependence on cellular reducing systems specific to cancer cells. This suggests similar enzymatic interactions for this compound derivatives (Kun et al., 2009).
Properties
IUPAC Name |
4-amino-3-nitrobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3H,8H2,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOWOFZBSGDDLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445321 | |
Record name | 4-Amino-3-nitrobenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148344-28-9 | |
Record name | 4-Amino-3-nitrobenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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